An In-depth Technical Guide to Potassium 2-ethylhexanoate (CAS: 3164-85-0)
An In-depth Technical Guide to Potassium 2-ethylhexanoate (CAS: 3164-85-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and key applications of Potassium 2-ethylhexanoate (B8288628) (CAS: 3164-85-0), a versatile organometallic compound. The information is curated for professionals in research, scientific, and drug development fields, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.
Core Properties of Potassium 2-ethylhexanoate
Potassium 2-ethylhexanoate is the potassium salt of 2-ethylhexanoic acid. It is a compound with a wide range of applications, primarily owing to its catalytic activity and solubility in organic solvents.[1][2] It typically appears as a white to off-white or slightly yellow, glassy solid or a colorless viscous liquid.[3]
Physicochemical and Toxicological Data
The following tables summarize the key quantitative properties of Potassium 2-ethylhexanoate.
Table 1: Physicochemical Properties of Potassium 2-ethylhexanoate
| Property | Value | Reference |
| CAS Number | 3164-85-0 | [1][3][4][5][6] |
| Molecular Formula | C₈H₁₅KO₂ | [5] |
| Molecular Weight | 182.30 g/mol | |
| Appearance | White to off-white solid; slightly yellow, glassy solid; colorless viscous liquid | [3] |
| Melting Point | 66-68 °C; 255 °C (literature) | [5] |
| Boiling Point | 228 °C at 760 mmHg; 246 °C (literature) | [5] |
| Density | 1.120 g/cm³ | [5] |
| Flash Point | 116.6 °C | [5] |
| Solubility | Soluble in organic solvents; partly miscible in water | [1] |
Table 2: Toxicological Data for Potassium 2-ethylhexanoate
| Endpoint | Value | Species | Reference |
| LD50 Oral | 3640 mg/kg | Rat | [7] |
| LD50 Dermal | >2000 mg/kg | Rat | [7] |
Experimental Protocols
Synthesis of Potassium 2-ethylhexanoate via Neutralization
A common and straightforward method for synthesizing Potassium 2-ethylhexanoate is through the neutralization reaction between 2-ethylhexanoic acid and potassium hydroxide (B78521).[1][3]
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, prepare a mixture of isopropanol (B130326) (4 liters) and 2-ethylhexanoic acid (1200 grams).[3]
-
Addition of Base: While stirring at room temperature, add potassium hydroxide pellets (562 grams) to the mixture over a period of 5 minutes.[3]
-
Reaction: Continue stirring the mixture for 1 hour, or until all the potassium hydroxide pellets have dissolved.[3]
-
Solvent Removal: Co-distill the final solution with 14 liters of isopropanol at 50°C under reduced pressure (vacuum). Adjust the final volume to 4 liters.[3]
-
Filtration and Quality Control: Filter the solution using a filter aid. Examine the solution for water content, ensuring it is at a maximum of 1%.[3]
-
Titration and Adjustment:
-
Dilute a small sample of the solution with methanol (B129727) (20 ml) and add phenolphthalein (B1677637) indicator.[3]
-
If a purple color develops, it indicates an excess of potassium hydroxide. Titrate with 0.1N hydrochloric acid until the color disappears to determine the excess amount.[3]
-
If there is no purple color, titrate with 0.1N sodium hydroxide solution to determine the excess of 2-ethylhexanoic acid.[3]
-
If the content of 2-ethylhexanoic acid is greater than 3.0%, neutralize the excess by adding a calculated amount of 45% aqueous potassium hydroxide solution.[3]
-
-
Final Product: The resulting solution is the final product, Potassium 2-ethylhexanoate.[3]
Core Applications and Mechanisms of Action
Potassium 2-ethylhexanoate serves as a catalyst and a reagent in various industrial and pharmaceutical processes.
Catalyst in Polyurethane and Polyisocyanurate (PIR) Foam Production
Potassium 2-ethylhexanoate is a widely used catalyst, often referred to as potassium octoate, in the production of polyurethane (PU) and polyisocyanurate (PIR) foams.[1][8] It primarily catalyzes the trimerization of isocyanates to form isocyanurate rings, which enhances the thermal stability and flame retardancy of the resulting foam.[8]
Mechanism of Action: The catalytic activity is attributed to the carboxylate anion (2-ethylhexanoate), which is a more potent nucleophile than tertiary amines.[8] The proposed mechanism involves the reaction of the carboxylate with an excess of an aromatic isocyanate, leading to the formation of deprotonated amide species that are the active catalysts in the nucleophilic anionic trimerization.[1][9]
Reagent in the Synthesis of Potassium Clavulanate
In the pharmaceutical industry, Potassium 2-ethylhexanoate is used as a salt-forming agent in the synthesis of the antibiotic potassium clavulanate. It facilitates the conversion of a clavulanic acid precursor, such as the tert-butylammonium (B1230491) salt, into the desired potassium salt.
Mechanism of Action: This is a salt metathesis reaction where the potassium ion from Potassium 2-ethylhexanoate exchanges with the cation of the clavulanic acid precursor. This leads to the precipitation of the less soluble potassium clavulanate from the reaction mixture.
Experimental Context: A solution of clavulanic acid in an organic solvent is treated with a solution of Potassium 2-ethylhexanoate. The presence of a controlled amount of water is crucial for the precipitation of high-purity potassium clavulanate.[10]
Mild and Soluble Base in Pd-catalyzed C-N Cross-Coupling Reactions
Recent research has highlighted the use of Potassium 2-ethylhexanoate as a mild and soluble base in palladium-catalyzed C-N cross-coupling reactions.[11][12] This is a significant advancement as it allows for the coupling of base-sensitive substrates that would otherwise decompose under harsher basic conditions.[12]
Advantages:
-
Mildness: Avoids the degradation of sensitive functional groups.[12]
-
Solubility: Enables homogeneous reaction conditions, which can be advantageous for large-scale synthesis.[11]
Experimental Context: In a typical setup, a palladium catalyst, a suitable ligand (e.g., a phosphorinane ligand), an aryl halide, and an amine are reacted in the presence of Potassium 2-ethylhexanoate as the base in an organic solvent.[11][12]
This technical guide provides a foundational understanding of Potassium 2-ethylhexanoate. For more specific applications and safety handling procedures, it is recommended to consult the relevant safety data sheets and detailed research publications.
References
- 1. Potassium 2-ethylhexanoate | 3164-85-0 | Benchchem [benchchem.com]
- 2. americanelements.com [americanelements.com]
- 3. Page loading... [wap.guidechem.com]
- 4. prepchem.com [prepchem.com]
- 5. guidechem.com [guidechem.com]
- 6. 3164-85-0 CAS MSDS (Potassium 2-ethylhexanoate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
- 9. Role of Acetate Anions in the Catalytic Formation of Isocyanurates from Aromatic Isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP1088826A1 - Process for the preparation of potassium clavulanate - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Unleashing the Power of Potassium 2-Ethylhexanoate as a Mild and Soluble Base for Pd-Catalyzed C-N Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
